molecular formula C8H9NO B1313806 2-(Vinyloxy)aniline CAS No. 7707-00-8

2-(Vinyloxy)aniline

Cat. No.: B1313806
CAS No.: 7707-00-8
M. Wt: 135.16 g/mol
InChI Key: JQXXWGIXGAYXKS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Vinyloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloroaniline with sodium vinyl ether under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-chloroaniline and sodium vinyl ether.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The mixture is heated to a temperature of around 80-100°C for several hours, allowing the nucleophilic substitution to occur, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Vinyloxy)aniline undergoes various chemical reactions, including:

    Electrophilic Substitution: The presence of the amino group activates the benzene ring towards electrophilic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine.

    Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

    Oxidation: Formation of quinones or nitroso compounds.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-(Vinyloxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Vinyloxy)aniline involves its interaction with molecular targets through various pathways:

    Electrophilic Substitution: The amino group activates the benzene ring, making it more susceptible to electrophilic attack.

    Oxidation and Reduction: The compound can undergo redox reactions, influencing its chemical behavior and interactions with other molecules.

    Binding to Biological Targets: In biological systems, the compound may interact with enzymes, receptors, or DNA, leading to its observed biological effects.

Comparison with Similar Compounds

2-(Vinyloxy)aniline can be compared with other similar compounds, such as:

    Benzenamine, 2-methoxy-: Similar structure but with a methoxy group instead of an ethenyloxy group.

    Benzenamine, 2-ethoxy-: Similar structure but with an ethoxy group instead of an ethenyloxy group.

    Benzenamine, 2-(prop-2-en-1-yloxy)-: Similar structure but with a prop-2-en-1-yloxy group instead of an ethenyloxy group.

Uniqueness

The presence of the ethenyloxy group in this compound imparts unique chemical properties, such as increased reactivity towards certain electrophilic substitution reactions and potential biological activities that differ from its analogs.

Properties

IUPAC Name

2-ethenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-10-8-6-4-3-5-7(8)9/h2-6H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXXWGIXGAYXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481760
Record name Benzenamine, 2-(ethenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7707-00-8
Record name Benzenamine, 2-(ethenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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